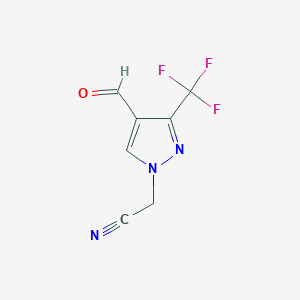

2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

説明

The compound “2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine . The trifluoromethyl group could be introduced through various methods, such as the use of a trifluoromethylating reagent .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyrazole ring, with the formyl (-CHO) and trifluoromethyl (-CF3) groups attached at the 4 and 3 positions, respectively . The acetonitrile group (-CH2-CN) would be attached at the 2 position of the pyrazole ring .

Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo various chemical reactions. The formyl group could be involved in nucleophilic addition reactions, while the trifluoromethyl group could undergo substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the trifluoromethyl group could increase the compound’s overall electronegativity, potentially affecting its reactivity . The pyrazole ring is aromatic and thus relatively stable .

科学的研究の応用

Synthesis of Heterocyclic Compounds

One significant application is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides has been achieved in high yield and purity, showcasing the utility of related pyrazole compounds in constructing complex molecules (Prabakaran, Khan, & Jin, 2012).

Antioxidant Activity

Derivatives of pyrazole compounds have been evaluated for their antioxidant activity, with certain compounds showing activity nearly equal to that of ascorbic acid. This highlights the potential of pyrazole derivatives in therapeutic applications, particularly in combating oxidative stress-related diseases (El‐Mekabaty, 2015).

Nucleoside Synthesis

Another application is in the synthesis of nucleosides, which are building blocks of nucleic acids. For example, the synthesis of 4‐oxo‐8‐(β‐D‐ribofuranosyl)‐3H‐pyrazolo[1,5‐a]‐1,3,5‐triazine demonstrates the role of pyrazole derivatives in nucleoside chemistry, contributing to research in genetics and biochemistry (Chu, Watanabe, & Fox, 1980).

Electrocatalytic Applications

Pyrazole and its derivatives are also investigated for their electrocatalytic properties, such as in the reduction of carbon dioxide. This research is pivotal for developing strategies to mitigate climate change by converting CO2 into useful chemicals (Hossain, Nagaoka, & Ogura, 1996).

Coordination Chemistry and Material Science

In coordination chemistry, pyrazole derivatives serve as ligands to form complex structures with metals. These complexes have potential applications in material science, catalysis, and molecular electronics. For example, the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands illustrate the versatility of pyrazole compounds in forming complex structures with potential applications in various fields (Guerrero et al., 2008).

作用機序

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target. If it’s used in materials science or another field, its properties would depend on the specific application .

将来の方向性

The study and application of pyrazole derivatives is a vibrant field, with potential uses in pharmaceuticals, agrochemicals, dyes, and more . The introduction of a trifluoromethyl group can often enhance the biological activity of a compound, so “2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile” could have interesting properties worth exploring in future research .

特性

IUPAC Name |

2-[4-formyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)6-5(4-14)3-13(12-6)2-1-11/h3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZISZPKEMUUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC#N)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

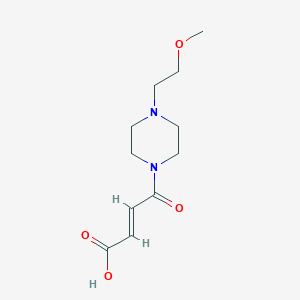

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)

![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)

![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490937.png)

![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)